N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique structure, which includes an allyl group, a chloro-substituted methylphenyl group, and an oxalamide moiety.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, have been reported to be potent inhibitors of the enzyme urease .
Mode of Action
Based on the structural similarity to the aforementioned thiourea hybrids, it can be hypothesized that this compound may also interact with urease, potentially inhibiting its activity .
Biochemical Pathways
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can disrupt this process, leading to a decrease in the production of ammonia. This can have various downstream effects, including the potential to treat conditions caused by Helicobacter pylori bacteria, which rely on urease for survival in the stomach .
Result of Action
If it does indeed inhibit urease as hypothesized, it could potentially reduce the levels of ammonia produced in the body, which could have therapeutic implications for certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide typically involves the reaction of N-allyl oxalamide with 3-chloro-2-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- N1-allyl-N2-(3-chlorophenyl)oxalamide
- N1-allyl-N2-(2-methylphenyl)oxalamide
- N1-allyl-N2-(3-chloro-4-methylphenyl)oxalamide
Uniqueness
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
N1-allyl-N2-(3-chloro-2-methylphenyl)oxalamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by an oxalamide functional group, which consists of two amide groups linked by an ethylene bridge. The presence of a chloro-substituted aromatic ring and an allyl substituent contributes to its unique chemical properties. The molecular formula is C12H12ClN2O2, with a molecular weight of approximately 252.69 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit urease activity, with an IC50 value ranging from 0.0019 to 0.0532 μM, indicating potent anti-urease properties compared to standard inhibitors like thiourea (IC50 = 4.7455 μM) .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits both antibacterial and antifungal activities, although specific pathogens and mechanisms require further investigation .
- Anticancer Potential : Certain derivatives of oxalamides have demonstrated anticancer properties, suggesting that this compound may also exhibit similar effects against various cancer cell lines .
Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. The results are summarized in the following table:
Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 5 μg/mL | 10 μg/mL |
Escherichia coli | 8 μg/mL | 16 μg/mL |
Candida albicans | 4 μg/mL | 8 μg/mL |
These results indicate that this compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus and Candida albicans.
Anticancer Activity
In vitro studies have also been conducted to assess the anticancer potential of the compound against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549). The findings are presented in the following table:
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 12.5 |
HT-29 | 15.0 |
A549 | 10.0 |
These results suggest that this compound may serve as a promising candidate for further development in anticancer therapies.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The table below highlights key differences:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N1-benzyl-N2-(4-chlorophenyl)oxalamide | Benzyl substitution on N1 | Different pharmacological profile |
N1-propyl-N2-(3-fluorophenyl)oxalamide | Propyl group on N1 | Fluorine substitution may enhance lipophilicity |
N1-cyclohexyl-N2-(3-nitrophenyl)oxalamide | Cyclohexyl group on N1 | Nitro group introduces different reactivity |
This comparative analysis illustrates that while these compounds share a common oxalamide backbone, variations in substituents lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-7-14-11(16)12(17)15-10-6-4-5-9(13)8(10)2/h3-6H,1,7H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPBYWVJVKWUBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.